2-[(Azidoacetyl)amino]-2-deoxy-D-galactose

Metabolic Glycoengineering O-GlcNAcylation Bioorthogonal Chemistry

GalNAz uniquely labels intracellular O-GlcNAc and cell-surface glycoproteins in a single step, maximizing data from limited samples. It preserves native nucleotide-sugar pools (unlike fluoro-HexNAc analogs) and avoids S-glyco modification artifacts when used in its native form. Ideal for zebrafish embryo microinjection and as a precursor for custom fatty-acyl derivatives (e.g., But4GalNAz). ≥98% purity ensures robust click chemistry detection. Order from verified suppliers with global shipping.

Molecular Formula C8H14N4O6
Molecular Weight 262.22 g/mol
CAS No. 869186-83-4
Cat. No. B12333678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Azidoacetyl)amino]-2-deoxy-D-galactose
CAS869186-83-4
Molecular FormulaC8H14N4O6
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O
InChIInChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8-/m0/s1
InChIKeySBNIXWHTKPFIQR-LAHCRNKXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Azidoacetyl)amino]-2-deoxy-D-galactose (GalNAz): A Versatile Metabolic Chemical Reporter for O-GlcNAc and Cell-Surface Glycoprotein Analysis


2-[(Azidoacetyl)amino]-2-deoxy-D-galactose (CAS 869186-83-4), commonly designated GalNAz or N-azidoacetylgalactosamine, is an azide-modified monosaccharide analogue of N-acetylgalactosamine (GalNAc). It belongs to the class of metabolic chemical reporters (MCRs) used in bioorthogonal chemistry. The compound bears an azidoacetyl group at the C2 position in place of the native N-acetyl moiety, enabling subsequent detection or enrichment via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) . GalNAz is metabolically incorporated into cellular glycans through the GalNAc salvage pathway, where it is converted to UDP-GalNAz and subsequently epimerized to UDP-GlcNAz, thereby labeling both O-GlcNAcylated intracellular proteins and cell-surface/extracellular glycoproteins [1][2]. This dual-pathway integration distinguishes it from other azido-sugar MCRs and underpins its utility as a broad-spectrum probe for glycosylation dynamics.

Why Azido-Sugar Substitution Without GalNAz-Specific Data Risks Experimental Ambiguity


Generic azido-sugars (e.g., Ac4ManNAz, Ac4GlcNAz, 6AzGlcNAc) exhibit divergent metabolic fates and labeling selectivities that preclude simple interchangeability. While all MCRs enable bioorthogonal detection, their cellular processing, epimerization potential, and ultimate glycan destinations differ substantially. For example, GlcNAz and GalNAz undergo metabolic interconversion via UDP-GlcNAc 4-epimerase (GALE), resulting in overlapping but non-identical glycoprotein profiles, whereas 6AzGlcNAc cannot be phosphorylated at the 6-position and thus exclusively labels intracellular O-GlcNAcylated proteins [1][2]. Furthermore, the native GalNAz structure (without peracetylation) exhibits distinct permeability and incorporation kinetics compared to its tetraacetylated counterpart Ac4GalNAz, with microinjection studies demonstrating comparable labeling before 24 hours post-fertilization but differing temporal dynamics [3]. Consequently, substitution of GalNAz with a different azido-sugar or a differently protected derivative without experimental validation introduces confounding variables in labeling efficiency, off-target S-glyco modification, and pathway-specific integration, which are quantified in the evidence below.

Quantitative Differentiation of 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose (GalNAz) Against Azido-Sugar Comparators


Epimerization-Dependent Dual-Pathway Labeling: GalNAz vs. GlcNAz Metabolic Interconversion

GalNAz undergoes enzymatic epimerization to UDP-GlcNAz via UDP-galactose 4'-epimerase (GALE), enabling it to label both GalNAc- and GlcNAc-containing glycans, whereas GlcNAz exhibits the reverse epimerization but with differential efficiency. In comparative proteomics, GalNAz and GlcNAz both label a combination of intracellular and extracellular/lumenal glycoproteins, but the overlap in identified glycoproteins is incomplete due to pathway-specific substrate preferences [1][2].

Metabolic Glycoengineering O-GlcNAcylation Bioorthogonal Chemistry

Subcellular Labeling Specificity: GalNAz vs. 6AzGlcNAc for Intracellular vs. Extracellular Glycoprotein Discrimination

Unlike 6AzGlcNAc, which exclusively labels intracellular O-GlcNAcylated proteins due to its inability to undergo 6-phosphorylation, GalNAz labels both intracellular and extracellular/lumenal glycoproteins [1]. This fundamental difference arises from the salvage pathway: 6AzGlcNAc cannot be biosynthetically transformed into the corresponding UDP sugar-donor by the canonical pathway requiring phosphorylation at the 6-hydroxyl, whereas GalNAz is efficiently converted via the GalNAc salvage pathway [1].

O-GlcNAc Selectivity Glycoproteomics Metabolic Chemical Reporter

Cell Permeability and Protection Group Dependence: Native GalNAz vs. Ac4GalNAz in Zebrafish Embryo Microinjection

Native GalNAz (non-acetylated) and its tetraacetylated derivative Ac4GalNAz exhibit comparable labeling efficiency in microinjected zebrafish embryos up to 24 hours post-fertilization (hpf), despite Ac4GalNAz being designed for enhanced passive membrane permeability [1]. However, the non-acetylated form requires microinjection for intracellular delivery in this context, whereas Ac4GalNAz can be supplied in culture media for passive cellular uptake [2].

In Vivo Labeling Zebrafish Model Cell Permeability

Fatty-Acyl Protection Group Optimization: But4GalNAz vs. Ac4GalNAz for Reduced S-Glyco Modification

While GalNAz is the core azido-sugar, its peracylated derivatives (e.g., Ac4GalNAz) are widely used for passive cellular uptake. A systematic comparison of GalNAz derivatives protected with short-chain fatty acids (acetate, propionate, butyrate, valerate, pivalate) revealed that But4GalNAz (butyrate-protected) exhibits superior labeling efficiency and drastically reduced non-enzymatic S-glyco modification compared to the standard Ac4GalNAz [1]. This finding is critical for users selecting between GalNAz derivatives, as S-glyco modification introduces false-positive signals in cysteine-rich proteomes.

S-Glyco Modification Chemoproteomics Click Chemistry

Aqueous Solubility and Purity Specifications for Reproducible In Vitro and In Vivo Formulation

Native GalNAz exhibits high aqueous solubility, a critical parameter for in vitro metabolic labeling and in vivo administration without the need for organic co-solvents that may induce cellular stress. Vendor-specified solubility in H2O is ~125 mg/mL (~476.70 mM) with ultrasonication . Commercial purity specifications range from ≥98% to 99.28%, ensuring consistent labeling performance . While these are not direct comparator studies, they establish baseline physicochemical parameters that inform procurement decisions when selecting among azido-sugar suppliers.

Formulation Solubility Quality Control

Impact of Azido-Sugars on Cellular Nucleotide-Sugar Pools: GalNAz vs. Fluoro-HexNAc Analogs

A systems-level evaluation of metabolic glycoengineering tools demonstrated that azido-sugars (including GalNAz, GlcNAz, ManNAz) alter cellular nucleotide-sugar levels, but to a significantly lesser extent than fluoro-HexNAc analogs (4F-GlcNAc, 4F-GalNAc). While fluoro-HexNAc compounds depress UDP-HexNAc levels by up to 80%, azido-sugars cause more modest perturbations [1]. This differential impact on endogenous nucleotide-sugar pools is a critical consideration when selecting between azido and fluoro MCRs for applications where preserving native glycosylation homeostasis is essential.

Nucleotide-Sugar Metabolism Metabolic Robustness Glycosylation

Optimal Application Scenarios for 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose (GalNAz) Based on Differentiating Evidence


Dual-Compartment Glycoproteomics: Simultaneous Profiling of Intracellular O-GlcNAc and Cell-Surface Glycoproteins

GalNAz is uniquely suited for experiments requiring the concurrent detection and enrichment of both intracellular O-GlcNAcylated proteins and extracellular/cell-surface glycoproteins from the same cellular sample. As demonstrated by Chuh et al. (2014), GalNAz is incorporated into both compartments, unlike 6AzGlcNAc which is restricted to intracellular O-GlcNAc [6]. This dual-compartment labeling enables comprehensive glycoproteomic workflows where a single metabolic labeling step can feed into parallel analyses of secreted, membrane-bound, and nuclear/cytoplasmic glycoprotein pools, maximizing information yield from limited biological material [6].

Microinjection-Based In Vivo Labeling in Model Organisms Without Acetylation Artifacts

For zebrafish embryo and other microinjection-accessible model systems, native GalNAz provides labeling efficiency comparable to Ac4GalNAz while eliminating the risk of S-glyco modification associated with esterase-mediated acetate hydrolysis [6]. The Baskin et al. (2010) microinjection study confirms that 25 pmol of GalNAz yields robust, readily detectable azide-dependent fluorescence in developing zebrafish embryos at 10 hpf, indistinguishable from Ac4GalNAz [6]. This scenario is ideal for developmental biologists seeking to map glycan dynamics during embryogenesis with minimal chemical background interference.

Synthesis of Optimized Acylated Derivatives (e.g., But4GalNAz) for Passive Cell Uptake with Reduced Off-Target Labeling

Native GalNAz serves as the essential precursor for synthesizing fatty-acyl protected derivatives such as But4GalNAz, which has been shown to outperform Ac4GalNAz in both labeling efficiency and minimization of S-glyco modification artifacts [6]. In this industrial or advanced research scenario, procurement of high-purity GalNAz (≥98%) with validated aqueous solubility enables in-house synthesis of tailored derivatives optimized for specific cell types or in vivo applications where passive membrane permeability is required but acetate-induced artifacts are problematic [6].

Metabolic Labeling Workflows Requiring Minimal Perturbation of Endogenous Glycosylation Homeostasis

GalNAz, as a representative azido-sugar MCR, induces only modest changes in cellular nucleotide-sugar pools, in contrast to fluoro-HexNAc analogs which depress UDP-HexNAc levels by up to 80% [6]. This class-level characteristic makes GalNAz the preferred chemical reporter for experiments where preserving native glycosylation output is critical—such as studies of dynamic O-GlcNAc signaling, stress responses, or disease-associated glycosylation changes where confounding metabolic perturbation must be avoided [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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